2-(4-Amino-3-nitrophenyl)ethanol
Description
General Overview of Research Significance
The significance of 2-(4-Amino-3-nitrophenyl)ethanol in research is primarily attributed to its role as a versatile intermediate in organic synthesis. The presence of multiple functional groups—an amino group, a nitro group, and a primary alcohol—on a phenyl scaffold allows for a wide range of chemical modifications. This makes it a key building block for the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. For instance, compounds with similar structural motifs have been investigated for their biological activities. ontosight.aicymitquimica.com The reactivity of the amino and nitro groups, combined with the hydroxyl group, provides multiple sites for chemical reactions, enabling the construction of diverse molecular architectures.
Structural Framework and Research Modalities
The structural framework of this compound, with its combination of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring, influences its electronic properties and reactivity. cymitquimica.com The ethanol (B145695) side chain further adds to its chemical versatility.
Research modalities employed to study this compound and its derivatives are diverse and include:
Synthesis and Derivatization: Researchers have explored various synthetic routes to prepare this compound and its analogs. google.com These methods often involve nucleophilic substitution or reduction of related nitroaromatic compounds. google.com Subsequent derivatization of the functional groups allows for the creation of a library of related compounds for further investigation. researchgate.netresearchgate.net
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds. google.comnih.gov
Crystallographic Studies: X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms within the molecule and to study intermolecular interactions in the solid state. iucr.orgiucr.org
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of this compound and for monitoring the progress of reactions involving this compound. sielc.com
Chemical and Physical Properties
The properties of this compound are dictated by its molecular structure. The combination of an aromatic ring with amino, nitro, and hydroxyl functional groups results in a unique set of physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | |
| Molecular Weight | 182.18 g/mol | |
| Appearance | Yellow powder | lookchem.com |
| LogP | 1.81620 | |
| PSA (Polar Surface Area) | 92.07000 Ų |
Research Findings
Detailed research has been conducted on compounds structurally related to this compound, highlighting its potential as a precursor in various applications.
Synthesis and Characterization
The synthesis of related nitroanilino alcohols has been documented. For example, 2-((2-Nitrophenyl)amino)ethanol can be synthesized by reacting 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol in n-butanol, resulting in an orange solid. Another related compound, 2-(4-amino-3-nitroanilino)ethanol (B1232755), can be analyzed using reverse-phase HPLC. sielc.com The synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol involves the reduction of a nitrophenyl precursor. google.com
Applications in Organic Synthesis
The primary application of this compound and its isomers in a research context is as an intermediate in organic synthesis. The functional groups present in the molecule allow for a variety of chemical transformations. For instance, the amino group can be acylated or alkylated, the nitro group can be reduced to an amino group, and the hydroxyl group can be esterified or etherified. These reactions open pathways to a wide array of more complex molecules. For example, related aminoalcohols have been used in heterocyclization reactions to form oxazolidinones and morpholinones. researchgate.net
Potential in Materials Science
While specific studies on the direct application of this compound in materials science are not extensively documented, compounds with similar structures, such as nitroanilines, are known to be used in the synthesis of dyes and pigments. ontosight.aicymitquimica.com The chromophoric nature of the nitrophenyl group suggests potential for investigation in the development of new colorants. The presence of functional groups that can participate in polymerization or cross-linking reactions also indicates a potential for its use as a monomer in the synthesis of functional polymers.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4-amino-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 |
InChI Key |
PGWCQWNKURSDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering
Established Synthetic Routes
Established methods for the synthesis of 2-(4-Amino-3-nitrophenyl)ethanol primarily revolve around nucleophilic substitution and redox transformations of readily available precursors.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound and its analogs. A common strategy involves the reaction of an aminophenol derivative with a two-carbon electrophile, such as ethylene (B1197577) oxide or ethylene chlorohydrin.
One foundational laboratory method involves the reaction of 4-amino-2-nitroaniline with ethylene oxide under alkaline conditions. In this process, the primary amine group of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, which leads to the formation of the ethanolamine (B43304) side chain. Another approach starts with 2-amino-5-nitrophenol (B90527) and ethylene chlorohydrin under alkaline conditions, facilitated by sodium hydroxide. This reaction proceeds optimally at elevated temperatures and pressures.
A similar nucleophilic substitution is seen in the synthesis of related compounds, such as 2-((2-Nitrophenyl)amino)ethanol, where 1-chloro-2-nitrobenzene (B146284) is heated with 2-aminoethanol. This demonstrates the versatility of using halo-nitroaromatics as substrates for synthesizing N-phenylethanolamine derivatives. The reactivity of such compounds is influenced by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. cymitquimica.com
| Starting Material(s) | Reagent(s) | Solvent | Conditions | Yield |
| 4-amino-2-nitroaniline | Ethylene oxide | Water or ethanol (B145695)/water | 60–80°C, 8-12 hours | 65-75% |
| 2-amino-5-nitrophenol, Ethylene chlorohydrin | Sodium hydroxide | N,N-dimethylformamide | 100–130°C, 0.1–1.0 MPa, 3-8 hours | 98% conversion |
| 1-chloro-2-nitrobenzene, 2-aminoethanol | - | n-Butanol | Reflux, 6 hours | 75% |
Table 1: Nucleophilic Substitution Approaches
Condensation and Cyclization Protocols
While direct condensation and cyclization to form this compound are less commonly reported, this compound's functional groups (amino and hydroxyl) make it a suitable precursor for subsequent cyclocondensation reactions. For instance, it can react with reagents like phosgene (B1210022) to form 1,3-oxazolidin-2-one derivatives.
In a broader context of related syntheses, condensation reactions are pivotal. For example, the synthesis of various 2-amino-4-arylquinoline-3-carbonitriles involves a one-pot reaction combining aromatic amines, aromatic aldehydes, and malononitrile. researchgate.net Similarly, the synthesis of 2-amino-4H-chromenes utilizes a Knoevenagel condensation followed by a Michael addition. rsc.orgnih.govsharif.edu These methods, often catalyzed by bases like piperidine (B6355638) or sodium carbonate, highlight the importance of condensation reactions in building complex heterocyclic systems from simpler precursors. rsc.orgnih.gov
A multi-step synthesis starting from 4-fluoro-3-nitro-aniline involves a chloroformate-mediated reaction followed by a sodium methoxide-induced cyclization to form a 1,3-oxazolidin-2-one intermediate. This intermediate is then subjected to ring-opening to yield an N-(2-hydroxyethyl)-aniline derivative.
Redox Transformation Pathways
Redox transformations, particularly the reduction of a nitro group to an amine, are a key strategy in the synthesis of this compound and related compounds. The starting material is often a dinitro compound or a nitrophenyl derivative that is not the final target isomer.
A common method is the catalytic hydrogenation of a nitro-substituted precursor. For instance, the synthesis of 2-(4-Aminophenyl)ethanol is achieved by the reduction of 2-(4-nitrophenyl)ethanol using a Pt-SnO2/C catalyst and hydrazine (B178648) hydrate. chemicalbook.com Similarly, the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol to its aminophenyl analog is carried out using a palladium on carbon (Pd/C) catalyst. google.com Other reducing agents like iron filings in the presence of hydrochloric acid or stannous chloride have also been employed for the reduction of nitro groups in related syntheses. google.comrsc.org
The selective reduction of one nitro group in a dinitro compound is a more complex but valuable strategy. However, direct and selective reduction to form this compound from a dinitrophenyl precursor is not widely documented, with syntheses often proceeding through other intermediates.
| Starting Material | Catalyst/Reagent | Solvent | Conditions | Product |
| 2-(4-nitrophenyl)ethanol | Pt-SnO2/C, Hydrazine hydrate, NaOH | Methanol (B129727) | 68°C, pH=7 | 2-(4-Aminophenyl)ethanol chemicalbook.com |
| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | 10% Pd/C, Ammonium (B1175870) formate | Methanol or Ethanol | 30-70°C | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol google.com |
| (S)-2-Amino-3-(4-nitrophenyl)-propanol | Iron filings, HCl | 95% Ethanol, Water | Reflux, 3 hours | (S)-2-amino-3-(4-aminophenyl) propanol (B110389) google.com |
| 2-(2-nitrophenyl)acenaphthylen-1(2H)-one | Stannous chloride dihydrate | - | - | 7H-acenaphtho[1,2-b]indole rsc.org |
Table 2: Redox Transformation Pathways
Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These include the development of novel catalytic systems and the application of green chemistry principles.
Catalytic Reaction Development
The development of advanced catalytic systems aims to improve yields, selectivity, and reaction conditions. In the context of synthesizing amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation has been utilized for the reduction of unprotected α-ketoamines, offering a practical alternative to methods requiring high pressure or cryogenic conditions. acs.org
For the synthesis of related heterocyclic structures, organocatalysts like L-proline have been employed in microwave-assisted reactions in water, demonstrating a green and efficient procedure for the regioselective synthesis of quinoline (B57606) derivatives. sciforum.net The use of phase-transfer reagents in conjunction with metal catalysts like Pd/C has also been shown to facilitate the reduction of nitro compounds under mild conditions, which is beneficial for industrial-scale production. google.com
Advanced routes for similar compounds also employ reductive amination, where a nitro-substituted precursor reacts with an amine in the presence of a palladium catalyst, followed by hydrogenation to yield the final product with high selectivity.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including intermediates like this compound. This involves the use of environmentally benign solvents, catalysts, and energy sources.
One-pot syntheses, where multiple reaction steps are carried out in a single reactor, are a key aspect of green chemistry. The synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium chloride as a catalyst in ethanol is an example of a one-pot method that simplifies the process and reduces waste. researchgate.net
Process Optimization and Scale-Up Research Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure safety, efficiency, and purity. Key considerations involve the strategic selection of solvents and catalysts, management of reaction conditions, and comprehensive impurity profiling.
Research into related aromatic amine syntheses highlights the critical role of solvent choice. For instance, in reactions involving ethylene oxide, solvents like Tetrahydrofuran (THF) can enhance reaction rates, but may require strict moisture control, whereas ethanol/water mixtures can improve solubility and minimize side reactions. For the catalytic reduction of the nitro group, solvents such as methanol or ethyl acetate (B1210297) are commonly employed.
Catalyst selection and loading are paramount for the efficient reduction of the nitro group to an amine. Catalysts like Palladium on carbon (Pd/C), Raney Nickel, and Platinum oxide are frequently screened for efficiency. google.com Optimal catalyst loading is typically in the range of 2-5 wt% to balance reaction speed with cost and ease of removal. Post-reaction, filtration is a critical step to remove catalyst residues.
Process parameters such as temperature, pressure, and reactant concentration directly influence reaction yield and byproduct formation. In similar syntheses, hydrolysis temperatures and alkali concentrations have been shown to have a significant impact on yield, as detailed in the table below. For catalytic hydrogenations, moderate hydrogen pressures (e.g., 4–6 bar) and temperatures between 50–60°C are often optimal.
Table 1: Impact of Process Parameters on Yield in a Related Condensation-Hydrolysis Sequence
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrolysis Temperature | 50–90°C | A ±12% change in yield can be observed for every 10°C deviation. |
| NaOH Concentration | 15–25% | Maximum yield is achieved at approximately 20%. |
Impurity profiling is essential for ensuring the quality of the final product. Common impurities in related syntheses include byproducts from over-alkylation (N-ethylated products) and oxidation products like nitroso derivatives resulting from incomplete reduction. High-performance liquid chromatography (HPLC) is a standard method for monitoring reaction progress and quantifying impurities to levels as low as 0.1%.
Mechanism-Driven Synthetic Innovation
A deep understanding of the reaction mechanism is fundamental to developing novel and more efficient synthetic routes. This involves identifying key intermediates, pinpointing the slowest step of the reaction, and exploring stereocontrolled methods where applicable.
Investigation of Reaction Intermediates
The synthesis of this compound involves multiple transformations, each with its own set of transient species. The catalytic hydrogenation of the nitro group is understood to proceed via a Langmuir-Hinshelwood mechanism, where both hydrogen and the nitro compound adsorb onto the catalyst surface. This process involves the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine is produced.
In synthetic routes that build the side chain through different strategies, various other intermediates can be crucial. For example, a patented method for a related compound involves the formation of a cyclic carbamate (B1207046) intermediate, specifically 3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one. In aminolysis reactions, the formation of tetrahedral intermediates, both zwitterionic (T±) and anionic (T-), is a well-established concept that can be applied to understand the nucleophilic attack on carbonyl or related functional groups. acs.org
Elucidation of Rate-Determining Steps
Identifying the rate-determining step is key to optimizing reaction efficiency. Kinetic analysis of the synthesis of related compounds provides valuable insights. For the catalytic hydrogenation of a nitro group, the rate-determining step is often the cleavage of the N–O bond, with typical activation energies reported to be in the range of 45–50 kJ·mol⁻¹.
In a multi-step synthesis involving a cyclic carbamate intermediate, the rate-determining step was identified as the displacement of a methoxy (B1213986) group. Kinetic studies provided specific data for this step, as shown in the table below.
Table 2: Kinetic Profile of a Rate-Determining Step in a Related Synthesis
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 0.18 min⁻¹ | 60°C |
Furthermore, the kinetics of the amination step in a similar process were found to follow second-order kinetics, with rate constants between 0.15–0.25 L·mol⁻¹·min⁻¹ at 70°C. Such studies allow chemists to focus optimization efforts on the most impactful stage of the reaction sequence.
Stereoselective Synthesis Approaches
The molecule this compound itself is achiral. However, the principles of stereoselective synthesis are highly relevant in the broader context of producing structurally similar chiral amino alcohols, which are valuable pharmaceutical intermediates. google.comgoogle.com
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts or by starting from a chiral precursor. Asymmetric transfer hydrogenation is a powerful technique used for the stereoselective reduction of ketones to chiral alcohols. acs.org For instance, the synthesis of (S)-2-amino-3-(4-aminophenyl) propanol involves the reduction of a nitro precursor, highlighting a stereocontrolled process. google.com Similarly, the preparation of specific (R)-isomers has been detailed, emphasizing the importance of stereoselectivity in producing active pharmaceutical ingredients. google.com The development of organocatalysts, such as those derived from Cinchona alkaloids, has also enabled highly enantioselective reactions in the synthesis of complex chiral molecules. clockss.org
Chemical Reactivity and Transformation Studies
Reactions at the Nitro Group
The nitro group is a key site for chemical modification, with its reduction to an amino group being a particularly important transformation.
Reduction to Amino Functionality
The reduction of the nitro group in nitroaromatic compounds is a common and well-established reaction. In the case of related nitrophenyl derivatives, this transformation is often achieved through catalytic hydrogenation. For instance, the reduction of the nitro group in N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline can be accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (50 psi), resulting in a 94% conversion in 6 hours. Similarly, catalytic hydrogenation is employed for the large-scale reduction of other nitroaromatic compounds, utilizing catalysts like Raney nickel or platinum oxide under moderate hydrogen pressure.
Another method for reducing nitro groups is the use of metals in acidic media, such as tin and hydrochloric acid. acs.org This method has been shown to be selective for the nitro group in the presence of other reducible functionalities like a carbonyl group. acs.org A process for preparing (S)-2-amino-3-(4-aminophenyl) propanol (B110389) involves the reduction of the corresponding nitro compound using iron filings in the presence of hydrochloric acid in ethanol (B145695). google.com
The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome and selectivity.
Table 1: Conditions for Nitro Group Reduction in Related Compounds
| Nitro Compound | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
| N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline | Pd/C, H₂ | Methanol (B129727) | 50 psi, 6 hours | N-(2-hydroxyethyl)-4-methoxy-3-amino-aniline | |
| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | Pd/C, Ammonium (B1175870) formate | Methanol or Ethanol | 30-70°C | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol | google.com |
| (S)-2-Amino-3-(4-nitrophenyl)-propanol | Iron filings, HCl | 95% Ethanol | Reflux, 3 hours | (S)-2-amino-3-(4-aminophenyl) propanol | google.com |
| 3-Nitrophenylethanone | Tin, HCl | - | - | 3-Aminophenylethanone | acs.org |
Reactions at the Amino Group
The primary amino group in 2-(4-Amino-3-nitrophenyl)ethanol is a versatile nucleophile, readily participating in a range of reactions.
Alkylation and Acylation Reactions
The amino group can undergo N-alkylation and N-acylation. For example, the synthesis of N-alkyl amino acids can be achieved by the direct N-alkylation of unprotected amino acids with alcohols, a method that is described as highly selective. nih.gov Acylation of the amino group of similar oxadiazole derivatives has been successfully carried out using various acid chlorides, such as methyl 4-(chlorocarbonyl)benzoate and 3-nitrobenzoyl chloride, to yield the corresponding acylated products. d-nb.info
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving the amino group are a common method for forming larger molecules. libretexts.org These reactions typically involve the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org For instance, amino acids can react with each other in a condensation reaction to form a peptide bond. libretexts.org While specific examples with this compound are not detailed, the principle applies. The reaction of amines with carboxylic acids to form amides is a biologically significant transformation. unizin.org
Reactions Involving the Hydroxyl Group
The primary hydroxyl group of the ethanol substituent can also participate in various chemical transformations.
Esterification, a type of condensation reaction, can occur between the hydroxyl group and a carboxylic acid to form an ester. libretexts.orgunizin.org This reaction is typically catalyzed by a strong acid. unizin.org
Furthermore, the hydroxyl group, in conjunction with the amino group, can participate in cyclization reactions. For example, reactions of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with various electrophilic reagents can lead to the formation of oxazaheterocycles such as 1,3-oxazolidin-2-ones and morpholin-2,3-diones. researchgate.net In one instance, the reaction of 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol with carbonyldiimidazole resulted in the formation of a 1,3-oxazolidin-2-one derivative. researchgate.net
Esterification and Etherification Studies
The primary alcohol moiety of this compound is amenable to standard esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.
Esterification:
Esterification of the hydroxyl group can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate conditions. Acyl chlorides, being highly reactive, will readily form esters in the presence of a base to neutralize the HCl byproduct. researchgate.net The reaction of the alcohol with a carboxylic acid, typically in the presence of an acid catalyst, leads to the corresponding ester. For instance, the reaction with acetic anhydride (B1165640) or acetyl chloride would yield 2-(4-amino-3-nitrophenyl)ethyl acetate (B1210297). While specific literature on the esterification of this compound is not abundant, the principles of esterification are well-established. For example, 4-nitrophenyl activated esters are widely used as synthons in various chemical transformations. researchgate.net
A general representation of the esterification reaction is shown below:
Scheme 1: General Esterification of this compound
Etherification:
Etherification of the hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. researchgate.netconicet.gov.ar For example, treatment of this compound with sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would produce the corresponding ether. A patent describes a similar transformation where a related compound, 4-(β-hydroxypropyl)amino-3-nitrophenol, is prepared, highlighting the reactivity of the hydroxyl group in such systems. scienceopen.com
A general representation of the etherification reaction is shown below:
Scheme 2: General Etherification of this compound
Table 1: Representative Esterification and Etherification Reactions (Note: The following table provides illustrative examples based on general chemical principles, as specific documented reactions for this exact compound are limited in readily available literature.)
| Reactant | Reagent | Product | Reaction Type | Reference |
| This compound | Acetyl Chloride, Pyridine | 2-(4-Amino-3-nitrophenyl)ethyl acetate | Esterification | researchgate.net |
| This compound | Sodium Hydride, Methyl Iodide | 2-methoxy-1-(4-amino-3-nitrophenyl)ethane | Etherification | researchgate.netconicet.gov.ar |
| 4-(β-hydroxypropyl)amino-3-nitrophenol | - | - | Preparation | scienceopen.com |
Derivatization for Enhanced Reactivity
The functional groups of this compound can be derivatized to enhance its reactivity for subsequent transformations. The amino group, in particular, can be modified to alter its nucleophilicity or to introduce protecting groups. For instance, acylation of the amino group can be performed to form amides. This is a common strategy to protect the amino group during other synthetic steps or to introduce new functionalities.
The nitro group can also be a site for derivatization, primarily through reduction to an amino group, which dramatically alters the electronic properties of the aromatic ring and opens up new avenues for reactivity, such as diazotization and subsequent coupling reactions. The reduction of the nitro group in related aminonitrophenyl compounds is a well-documented transformation.
Table 2: Examples of Derivatization for Enhanced Reactivity (Note: This table includes examples from related compounds to illustrate potential derivatization pathways.)
| Starting Material | Reagent/Condition | Product | Purpose of Derivatization | Reference |
| 2-((4-Amino-2-nitrophenyl)amino)ethanol | H₂/Pd-C in ethanol | 2-((2,4-Diaminophenyl)amino)ethanol | Reduction of nitro group to enhance nucleophilicity and enable further reactions. | |
| 2-amino-1-(4-nitrophenyl)ethanol | Dichloroacetyl chloride | Chloramphenicol | Acylation of the amino group to introduce a new functional moiety. |
Formation of Complex Molecular Architectures
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various heterocyclic and complex molecular structures.
Heterocyclization Reactions
The ortho-arrangement of the amino and nitro groups, after reduction of the nitro group to a second amino group, provides a 1,2-diamine system that is a key synthon for the formation of various heterocyclic rings, most notably quinoxalines.
Quinoxaline (B1680401) Synthesis:
The condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classic and widely used method for the synthesis of quinoxalines. banglajol.info By first reducing the nitro group of this compound to an amino group, the resulting 4-(2-hydroxyethyl)-1,2-phenylenediamine can be reacted with various 1,2-dicarbonyl compounds (e.g., glyoxal, pyruvic acid) to form substituted quinoxalines. A study on the synthesis of quinoxaline derivatives utilized the reduction of 4-amino-3-nitrophenol (B127093) to 3,4-diaminophenol (B1333219) as a key step.
A general scheme for quinoxaline formation is depicted below:
Scheme 3: General Synthesis of Quinoxalines from this compound
Benzoxazole Synthesis:
Alternatively, the amino and hydroxyl groups of a related compound, 2-aminophenol, can undergo condensation with aldehydes or carboxylic acids to form benzoxazoles. nih.govijpbs.com While not a direct reaction of the title compound in its original form, this illustrates a potential pathway for heterocyclization if the amino group were to be positioned ortho to the hydroxyl group through synthetic manipulation. For instance, 2-amino-4-nitrophenol (B125904) has been used in the synthesis of benzoxazoles, although it showed lower reactivity compared to other substituted 2-aminophenols. nih.gov
Table 3: Examples of Heterocyclization Reactions (Note: This table includes examples from related compounds to demonstrate the potential for heterocycle formation.)
| Precursor | Reagent(s) | Heterocyclic Product | Reaction Type | Reference |
| 4-Amino-3-nitrophenol (reduced in situ) | Pyruvic acid | 6-Hydroxy-3-methylquinoxalin-2(1H)-one | Quinoxaline synthesis | |
| 2-Amino-4-nitrophenol | Benzaldehyde | 2-Phenyl-6-nitrobenzoxazole | Benzoxazole synthesis | nih.gov |
| 2-Amino-1-(4-nitrophenyl)ethanol | Carbonyldiimidazole | 5-(4-Nitrophenyl)-1,3-oxazolidin-2-one | Oxazolidinone synthesis | researchgate.net |
Coupling and Cross-Coupling Methodologies
The aromatic ring of this compound, particularly after modification of its functional groups, can participate in various metal-catalyzed coupling and cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide or triflate, catalyzed by a palladium complex. researchgate.net While direct Suzuki coupling on this compound is not extensively reported, related 4-amino-3-nitrophenyl derivatives can be utilized. For instance, 4-Amino-3-nitrophenylboronic acid is a known building block for Suzuki coupling reactions. chemdad.com Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling has been investigated with various nitrophenyl derivatives. researchgate.netasianpubs.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. scienceopen.com This reaction could be employed to further functionalize the aromatic ring if a halogen were present. For example, the Buchwald-Hartwig amination has been used in the synthesis of phenylurea-pyrimidine derivatives involving a (4-nitrophenyl)amino moiety. researchgate.net
Table 4: Representative Coupling and Cross-Coupling Reactions (Note: This table provides examples with related compounds to illustrate the potential for such transformations.)
| Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | Pd₂(dba)₃ / SPhos | Suzuki-Miyaura Coupling | researchgate.netasianpubs.org |
| 2,4,6-trichloropyrimidine | 4-nitroaniline | Palladium catalyst | Buchwald-Hartwig Amination | researchgate.net |
| 4-bromoanisole | Phenylboronic acid | [Pd(OAc)₂] / α-aminophosphonate ligand | Suzuki-Miyaura Coupling | academie-sciences.fr |
Derivatization and Analogue Design in Research
Design Principles for Biologically Oriented Analogues
The nitroaniline scaffold is a well-established pharmacophore found in numerous biologically active compounds. The functional groups on 2-(4-Amino-3-nitrophenyl)ethanol offer multiple handles for modification to explore structure-activity relationships (SAR) and develop new therapeutic agents.
In medicinal chemistry, the design of new drug candidates often begins with a lead compound that is systematically modified to enhance its interaction with a biological target, such as an enzyme or receptor. For this compound, each functional group can be a site for modification:
The Nitro Group: The electron-withdrawing nitro group significantly influences the electronic character of the aromatic ring and the basicity of the amino group. It can be reduced to an amine, providing a new site for derivatization and creating an ortho-phenylenediamine moiety, which is a key precursor for various heterocyclic systems like benzimidazoles.
The Hydroxyl Group: The primary alcohol can be esterified or etherified to introduce lipophilic or hydrophilic chains, affecting the molecule's solubility and pharmacokinetic properties. It can also be oxidized to an aldehyde or carboxylic acid, providing new reactive handles for conjugation or further derivatization.
While specific research on extensive structural modifications of this compound for target interaction is not widely documented, related nitroaniline structures serve as precursors for potent inhibitors of protein kinases, highlighting the potential of this chemical class in drug discovery. nih.gov
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on large libraries of diverse chemical compounds to identify new biological activities. The multiple functional groups of this compound make it an attractive scaffold for creating such libraries. Through combinatorial chemistry approaches, different building blocks can be systematically reacted with the amino or hydroxyl groups to rapidly generate a large number of distinct derivatives.
For instance, a library could be constructed by reacting the primary amine with a diverse set of carboxylic acids or sulfonyl chlorides, while the hydroxyl group could be reacted with various isocyanates or alkyl halides. Although specific examples of large-scale screening libraries based solely on this compound are not prominent in published literature, the synthesis of various heterocyclic systems, such as tetrahydroisoquinolines and thieno[2,3-d]pyrimidines, from related nitroanilines demonstrates the principle of using such scaffolds to generate chemical diversity for biological evaluation. bldpharm.com
Derivatives for Material Science Applications
The same functional groups that make this compound interesting for biological applications also lend themselves to the creation of novel materials with specific physical and chemical properties.
A monomer must possess at least two reactive sites to participate in polymerization. This compound contains both a primary amine and a primary hydroxyl group, making it a suitable A-B type monomer for step-growth polymerization.
Polyurethanes: The hydroxyl group can react with isocyanates (R-NCO) to form urethane (B1682113) linkages. If a di-isocyanate is used, a polyurethane polymer can be formed.
Polyamides and Polyesters: The amino and hydroxyl groups can react with difunctional acyl chlorides or dicarboxylic acids to form polyamides and polyesters, respectively.
While specific research detailing the polymerization of this compound is limited, related compounds like 2-(4-aminophenyl)ethyl acetate (B1210297) are noted for their potential in developing polymers and other specialty chemicals. rasayanjournal.co.in The presence of the nitro group in the monomer unit could also impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, or non-linear optical characteristics.
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. The primary aromatic amine of this compound can be readily converted into a diazonium salt, which is a key intermediate for producing vibrant colors.
The synthesis follows a two-step process:
Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govrsc.org This salt is generally unstable and used immediately in the next step. nih.gov
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. google.com This reaction forms the characteristic azo linkage (-N=N-), which connects the two aromatic systems and creates a highly conjugated chromophore responsible for the color.
A notable example derived from this scaffold is Basic Brown 17, an azo dye used in hair coloring formulations. acs.org
Table 1: Azo Dye Synthesis from this compound Precursor
| Precursor Moiety | Reaction Type | Coupling Component Example | Resulting Dye Class |
|---|---|---|---|
| 4-Amino-3-nitrophenyl | Diazotization & Azo Coupling | 7-(trimethylammonio)-2-naphthol | Cationic Azo Dye |
The final color of the dye can be tuned by the choice of the coupling component and by further modifications to the this compound scaffold itself, such as on the hydroxyl group.
Probes and Reporters in Chemical Biology Research
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in real-time. rsc.org A typical probe consists of a fluorophore (the light-emitting part) and a recognition group that selectively interacts with the target analyte. rsc.org
The structure of this compound possesses features that are theoretically useful in probe design:
Conjugation Site: The primary amine and hydroxyl group provide convenient handles for attaching the molecule to a fluorophore or a biomolecule.
Quenching Group: The nitro group is a well-known fluorescence quencher. A probe could be designed where the fluorescence is initially "off" due to the proximity of the nitro group. Upon reaction with a specific analyte that cleaves or transforms a part of the molecule, the quenching effect could be removed, leading to a "turn-on" fluorescent signal.
Environment-Sensitive Moiety: The nitroaniline structure's electronic properties are sensitive to the local environment, which could potentially be exploited for sensing applications.
While isomers such as 2-((4-Amino-2-nitrophenyl)amino)ethanol have been investigated for their potential as biochemical probes, specific applications of this compound in this area are not yet widely reported in the scientific literature. However, the fundamental chemical properties of the scaffold suggest its potential utility in the future development of novel sensors and reporters.
Synthesis of Fluorescent or Tagged Derivatives
The synthesis of fluorescent derivatives of this compound can be achieved by targeting its primary amine and hydroxyl functional groups. The aromatic amine is a particularly favorable site for modification due to its nucleophilicity.
A common strategy for labeling primary amines is through acylation reactions. For instance, the amine can be reacted with activated esters or acid chlorides of fluorescent dyes. Fluorophores like 1,8-naphthalimides can be introduced by reacting the parent amine with the corresponding anhydride (B1165640). For example, an aniline (B41778) derivative can be reacted with 4-nitro-1,8-naphthalic anhydride in a refluxing ethanol (B145695) solution to yield a naphthalimide-tagged product. maynoothuniversity.ie The nitro group on the naphthalimide can subsequently be reduced to an amino group, which often enhances fluorescence. maynoothuniversity.ie
Another approach involves the use of isocyanates or isothiocyanates of known fluorophores, which react with the primary amine to form urea (B33335) or thiourea (B124793) linkages, respectively. The derivatization of a racemic 2-amino-2-oxazoline with (R)-α-methylbenzyl isocyanate, for example, leads to the formation of diastereomeric ureas that can be separated and analyzed. tandfonline.com This highlights a method that could be adapted for this compound to not only attach a tag but also to potentially resolve enantiomers if the parent compound is chiral.
The hydroxyl group offers an alternative or additional site for derivatization, typically through ether or ester linkages. However, the amino group is generally more reactive under standard coupling conditions.
The nitrophenyl group itself is a useful feature. While it can quench the fluorescence of some dyes, its reduction to an aniline derivative can "turn on" or shift the fluorescence, a mechanism used in designing "turn-on" fluorescent probes. mdpi.com For example, amino derivatives of boron dipyrromethene (BODIPY) and rosamine are almost non-fluorescent but become highly fluorescent upon modification of the amino group, demonstrating how electronic changes can modulate fluorescence. mdpi.com The nitro group on this compound could similarly be used as a latent trigger for fluorescence activation upon bioreduction in cellular environments.
| Target Functional Group | Reagent Type | Linkage Formed | Potential Tag/Fluorophore |
|---|---|---|---|
| Primary Amine | Activated Ester (e.g., NHS-ester) | Amide | BODIPY, Fluorescein, Rhodamine |
| Primary Amine | Anhydride | Imide | 4-Amino-1,8-naphthalimide |
| Primary Amine | Isocyanate/Isothiocyanate | Urea/Thiourea | Dansyl, Naphthyl |
| Hydroxyl Group | Acid Chloride/Anhydride | Ester | Coumarin, Benzofuran |
Application in Mechanistic Biological Investigations
Once synthesized, fluorescently tagged derivatives of this compound serve as powerful tools for mechanistic studies in biological systems.
A primary application is in fluorescence microscopy, which allows for the visualization of the compound's subcellular localization. By tracking the fluorescence, researchers can determine if the molecule accumulates in specific organelles, such as the mitochondria or the nucleus, providing clues about its site of action. This is particularly relevant for compounds with potential anticancer activity, where interaction with DNA or specific cellular proteins is often the mechanism. researchgate.net The study of 4-aminophenol (B1666318) derivatives, for instance, has involved investigating their interaction with DNA, where changes in spectral properties upon binding indicate the mode of interaction. semanticscholar.org
Furthermore, the inherent properties of the nitrophenyl group can be exploited. The 2-(2-nitrophenyl)ethyl group has been studied as a photolabile protecting group, where light induces cleavage and release of a caged compound. This principle can be used to control the release of the parent molecule at specific times and locations within a cell, enabling precise mechanistic studies. researchgate.net The nitro group can also act as a hypoxia sensor; its reduction to a fluorescent amine occurs preferentially in low-oxygen environments, a characteristic of many tumors. A derivative of this compound could thus be designed as a probe to report on the metabolic state of cells.
Tagged derivatives are also instrumental in target identification and validation. If the parent compound is believed to inhibit a specific enzyme, a fluorescent analogue can be used in binding assays or competitive displacement studies. For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide were developed as potent and selective inhibitors of the 12-lipoxygenase enzyme, and their activity was characterized in cell-based assays. nih.gov A fluorescent version of such an inhibitor allows for direct measurement of target engagement and can be used in high-throughput screening to discover other molecules that bind to the same target.
The mechanism of action for related nitrophenyl compounds has been shown to involve the reduction of the nitro group to form reactive intermediates that interact with cellular components. A tagged derivative would allow researchers to correlate the localization of the compound with downstream biological effects, helping to elucidate the complete pathway from drug uptake to cellular response.
| Investigative Technique | Information Obtained | Example from Related Compounds |
|---|---|---|
| Fluorescence Microscopy | Subcellular localization and trafficking | Visualization of peptide accumulation in human fibroblast cells. researchgate.net |
| Flow Cytometry | Quantification of cellular uptake and target engagement | Analysis of cell populations based on fluorescence intensity after probe incubation. |
| In Vitro Binding Assays | Affinity and selectivity for protein targets | Use of fluorescent ligands to determine binding affinity for imidazoline (B1206853) receptors. tandfonline.com |
| DNA Interaction Studies | Mode of binding to nucleic acids (intercalation, groove binding) | Spectroscopic studies of 4-aminophenol derivatives binding to DNA. semanticscholar.org |
| Hypoxia Sensing | Detection of low-oxygen environments in cells/tissues | Probes that become fluorescent upon nitro-group reduction. mdpi.com |
Spectroscopic and Analytical Research Methodologies
Advanced Spectroscopic Characterization of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-((4-Amino-2-nitrophenyl)amino)ethanol, the aromatic protons typically appear in the range of δ 6.5–8.0 ppm, while the ethanol (B145695) -OH proton can be observed between δ 1.5–2.5 ppm. For a similar structure, 2-(4-Aminophenyl)ethanol, the spectrum was recorded on a BRUKER AC-300 instrument in Polysol with TMS as a reference at 297K. spectrabase.com The specific chemical shifts and coupling constants of the protons in 2-(4-Amino-3-nitrophenyl)ethanol would provide definitive evidence of its specific substitution pattern and the connectivity of the ethanol side chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For the related compound 2-(4-Aminophenyl)ethanol, the ¹³C NMR spectrum has been reported. chemicalbook.com In the case of 2-((4-Amino-2-nitrophenyl)amino)ethanol, ¹³C NMR is used to confirm the substitution patterns on the aromatic ring. For this compound, the ¹³C NMR spectrum would show distinct signals for the two carbons of the ethanol group and the six carbons of the substituted benzene (B151609) ring, with the chemical shifts being influenced by the presence of the amino, nitro, and hydroxyethyl (B10761427) groups.
A representative, though not identical, dataset for a nitrophenyl-containing heterocycle shows the following ¹³C NMR chemical shifts (in ppm) in CDCl₃: 214.79, 175.43, 161.92, 160.11, 158.14, 149.66, 145.64, 134.84, 131.34, 129.23, 123.41, 122.78, 118.74, 116.47, 114.65, 106.45, 69.90, 64.12, 45.89, 42.55, 35.59, 33.60, 28.30, 25.83. nih.gov
Interactive Table: Representative ¹H and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) |
| 2-((4-Amino-2-nitrophenyl)amino)ethanol | ¹H | - | Aromatic: 6.5–8.0; Ethanol -OH: 1.5–2.5 |
| 2-(4-Aminophenyl)ethanol spectrabase.com | ¹H | Polysol | Spectrum available |
| Nitrophenyl-containing heterocycle nih.gov | ¹³C | CDCl₃ | 214.79, 175.43, 161.92, 160.11, 158.14, 149.66, 145.64, 134.84, 131.34, 129.23, 123.41, 122.78, 118.74, 116.47, 114.65, 106.45, 69.90, 64.12, 45.89, 42.55, 35.59, 33.60, 28.30, 25.83 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. For 2-((4-Amino-2-nitrophenyl)amino)ethanol, characteristic IR absorption bands include the N-H stretch at approximately 3300 cm⁻¹, the nitro group at around 1520 cm⁻¹, and the C-O stretch near 1050 cm⁻¹. In the case of a related compound, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, the IR spectrum shows bands at 3397, 3326, 2199, 1715, 1674, 1646, 1615, and 1526 cm⁻¹. mdpi.com These values provide a reference for the expected absorption regions for the amino, nitro, and hydroxyl groups in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitrophenyl group. For 2-((4-Amino-2-nitrophenyl)amino)ethanol, the maximum absorption (λmax) is expected around 270 nm, which is characteristic of the nitroaromatic system.
Interactive Table: Representative IR and UV-Vis Data for Related Compounds
| Compound | Technique | Wavenumber (cm⁻¹) / λmax (nm) |
| 2-((4-Amino-2-nitrophenyl)amino)ethanol | IR | N-H stretch: ~3300; Nitro group: ~1520; C-O stretch: ~1050 |
| 2-((4-Amino-2-nitrophenyl)amino)ethanol | UV-Vis | ~270 |
| 2-Amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile mdpi.com | IR | 3397, 3326, 2199, 1715, 1674, 1646, 1615, 1526 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, with a molecular formula of C₈H₁₀N₂O₃, the expected molecular weight is 182.18 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. For the related compound 2-((4-Amino-2-nitrophenyl)amino)ethanol, high-resolution mass spectrometry is used to verify its molecular weight.
Chromatographic Techniques for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for both monitoring the progress of a chemical reaction and for the purification of the final product. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For the analysis of compounds similar to this compound, reversed-phase (RP) HPLC is often employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for a related compound uses a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid can be replaced with formic acid. sielc.com The purity of the synthesized compound can be determined by HPLC, with commercial batches of similar compounds often exhibiting >98% purity. HPLC is also used to monitor the depletion of starting materials and the formation of products during synthesis, with reaction completion often defined as the point where the starting material content is less than a certain threshold, for example, 1.0%. google.com
Interactive Table: Representative HPLC Parameters for Related Compounds
| Compound | HPLC Mode | Mobile Phase | Application |
| 2-(4-Amino-3-nitroanilino)ethanol (B1232755) sielc.com | Reversed-Phase (RP) | Acetonitrile, Water, Phosphoric Acid | Analysis |
| 2-(4-Amino-3-nitroanilino)ethanol sielc.com | Reversed-Phase (RP) | Acetonitrile, Water, Formic Acid | Analysis with MS detection |
| 2-(3-nitro-6-amino-benzene oxygen) ethanol google.com | - | - | Reaction Monitoring |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile analytical technique used for the separation of compounds in a mixture. libretexts.org Its application is crucial for the qualitative analysis of nitroaromatic compounds, such as this compound, offering a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. libretexts.orgfrtr.gov The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plastic or glass plate, and a mobile phase, which is a solvent or a mixture of solvents. frtr.gov
The separation of components is achieved based on their differential partitioning between the stationary and mobile phases as the solvent moves up the plate via capillary action. frtr.gov For compounds like this compound, which possess both polar (amino, hydroxyl, nitro groups) and non-polar (benzene ring) characteristics, the choice of the mobile phase is critical. A common mobile phase for separating nitroaromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or isopropanol. frtr.govncids.com The polarity of the solvent system can be adjusted to achieve optimal separation. umass.edu For instance, increasing the proportion of the polar solvent will generally result in higher mobility for polar compounds.
After development, the separated compounds appear as spots on the plate. umass.edu Visualization of these spots can be achieved through various methods. Since aromatic compounds often absorb UV light, they can be visualized under a UV lamp, where they appear as dark spots on a fluorescent background. umass.edu Alternatively, chemical staining agents can be used. For nitroaromatic compounds, a common method involves reduction with stannous chloride (SnCl₂) to the corresponding amine, followed by diazotization and coupling with a reagent like β-naphthol to produce a colored spot. ijcps.org Another visualization agent is p-dimethylaminobenzaldehyde (p-DMAB), which reacts with aromatic amines. ncids.com
The position of each compound is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for preliminary identification by comparing it to the Rf of a known standard. libretexts.orgcrsubscription.com
Table 1: Illustrative TLC Data for Nitroaromatic Compounds
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |
| 2,4-Dinitrotoluene | 4:1 | 0.45 | UV (254 nm) |
| This compound | 2:1 | 0.30 | UV (254 nm), p-DMAB |
| 4-Nitroaniline | 2:1 | 0.55 | UV (254 nm), p-DMAB |
This table is for illustrative purposes and actual Rf values may vary based on specific experimental conditions.
Kinetic and Mechanistic Analytical Approaches
Stopped-flow spectrophotometry is an indispensable technique for studying the kinetics of fast reactions in solution that occur on a millisecond timescale. wikipedia.orglibretexts.org This method is particularly well-suited for investigating the rapid chemical transformations that this compound might undergo, such as reduction, oxidation, or complex formation. The apparatus rapidly mixes small volumes of reactant solutions in a high-efficiency mixing chamber, and the resulting mixture is passed into an observation cell where changes in absorbance or fluorescence are monitored over time. wikipedia.org The flow is then abruptly stopped, allowing the reaction to be observed in a static volume. libretexts.org
For instance, the reduction of the nitro group in this compound by a reducing agent like sodium dithionite (B78146) could be monitored. The progress of the reaction can be followed by observing the decrease in the absorbance of the nitroaromatic chromophore or the appearance of a new absorbance band corresponding to the amino product. nih.gov The kinetic data, a series of absorbance measurements at different time points, can be analyzed to determine the reaction's rate constants and order. wikipedia.orgnih.gov Studies on similar nitroaromatic compounds have utilized stopped-flow techniques to elucidate kinetic mechanisms, revealing hyperbolic dependencies on substrate concentrations, which indicates a binding step precedes the chemical transformation. nih.gov
Table 2: Hypothetical Kinetic Data for the Reduction of this compound
| Time (milliseconds) | Absorbance at 400 nm |
| 0 | 0.98 |
| 5 | 0.75 |
| 10 | 0.58 |
| 20 | 0.34 |
| 30 | 0.20 |
| 40 | 0.12 |
| 50 | 0.07 |
This table represents a hypothetical decay in absorbance as the nitro compound is consumed.
Time-resolved spectroscopy provides profound insights into reaction mechanisms by detecting and characterizing transient intermediates, such as excited states and radicals, that have very short lifetimes. nih.gov Techniques like laser flash photolysis are employed to study the photochemical pathways of nitroaromatic compounds. In a typical experiment, a short, intense laser pulse excites the molecule of interest, in this case, this compound, to a higher electronic state. A second, weaker probe beam then monitors the changes in absorption of the sample at various time delays after the initial excitation pulse. nih.govacs.org
Photoexcitation of nitroaromatic compounds often leads to rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet state (T₁). nih.govacs.org These triplet states are often the key intermediates in subsequent photochemical reactions. nih.gov For ortho-nitrobenzyl compounds, intramolecular hydrogen abstraction from the benzylic position by the excited nitro group can occur, leading to the formation of an aci-nitro intermediate. This intermediate can then undergo further reactions. Time-resolved infrared (TRIR) spectroscopy can be particularly powerful in identifying these transient species by observing their unique vibrational frequencies. Studies on related nitroaromatics have used these methods to trace complex photochemical pathways, including internal conversion, intersystem crossing, and the formation and decay of various intermediates over timescales from femtoseconds to microseconds. nih.govucl.ac.uk Investigating this compound with these techniques could reveal the lifetimes of its excited states and the identity of transient species involved in its potential photoreactions.
Table 3: Potential Transient Species in a Time-Resolved Study of a Nitroaromatic Compound
| Time Delay | Transient Species | Spectroscopic Signature |
| < 1 picosecond | Singlet Excited State (S₁) | Transient Absorption |
| 1-100 picoseconds | Triplet Excited State (T₁) | Transient Absorption, Intersystem Crossing |
| Nanoseconds to Microseconds | aci-Nitro Intermediate | Transient Absorption, TRIR |
| Microseconds to Milliseconds | Radical Species | Transient Absorption |
This table illustrates a plausible sequence of events and the techniques used to observe them, based on studies of similar compounds. nih.govacs.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-(4-Amino-3-nitrophenyl)ethanol.
DFT methods are widely used to investigate the electronic structure, charge distribution, and reactivity of this compound. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its stability and chemical behavior.
The distribution of Mulliken atomic charges, calculated through DFT, indicates that the oxygen atoms of the nitro group and the nitrogen atom of the amino group carry significant negative charges. Conversely, the carbon atoms attached to the nitro and amino groups, along with the hydrogen atoms of the amino and hydroxyl groups, exhibit positive charges. This charge separation creates a significant dipole moment, rendering the molecule polar.
Reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, help predict how the molecule will interact with other chemical species. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a complex reactivity profile, making different sites on the molecule susceptible to either electrophilic or nucleophilic attack.
Table 1: Selected Calculated Bond Lengths for this compound
| Bond | Bond Length (Å) |
| C-C (Aromatic Ring) | ~1.38 - 1.40 |
| C-N (Amino) | ~1.37 |
| C-N (Nitro) | ~1.46 |
| N-O (Nitro) | ~1.23 |
| C-C (Ethyl Chain) | ~1.51 - 1.53 |
| C-O (Ethanol) | ~1.42 |
Note: These are typical, generalized values from DFT calculations and can vary slightly based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a key component of computational studies on this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the molecule's reactivity and electronic properties.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. In this compound, the HOMO is typically localized over the amino group and the phenyl ring, indicating that these are the primary sites for electrophilic attack. The electron-donating nature of the amino group increases the energy of the HOMO.
Conversely, the LUMO is predominantly centered on the nitro group and the aromatic ring. The strong electron-withdrawing character of the nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor at these sites, particularly for nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| E(HOMO) | ~ -5.8 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | ~ -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | ~ 3.3 | Energy difference between HOMO and LUMO |
Note: Values are illustrative and depend on the level of theory and basis set employed in the calculation.
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted shifts generally show good correlation with experimental spectra, aiding in the assignment of signals to specific atoms within the molecule. For example, the protons of the aromatic ring are significantly affected by the electronic effects of the amino and nitro substituents, leading to distinct chemical shifts.
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be calculated using DFT. These calculations predict the frequencies and intensities of vibrational modes, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO₂ group, the O-H stretching of the ethanol (B145695) moiety, and various C-H and C-C vibrations of the aromatic ring and ethyl chain. Comparing the calculated vibrational frequencies with experimental data from FTIR and Raman spectroscopy helps to validate the optimized molecular geometry and provides a detailed understanding of the molecule's vibrational properties. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling extends beyond static properties to explore the dynamic processes of chemical reactions involving this compound.
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate the geometry of the TS and calculate its energy. This information is used to determine the activation energy barrier, which is the minimum energy required for the reaction to occur.
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can map out the entire potential energy surface. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. For example, in a reaction involving the modification of the amino or nitro group, calculations can reveal whether the mechanism is concerted or stepwise and can quantify the energy barriers for each step, thus predicting the most favorable reaction pathway.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational solvation models are used to account for the effects of the solvent on the reaction dynamics of this compound.
There are two main types of solvation models: explicit and implicit. Explicit models involve including a number of individual solvent molecules in the calculation, providing a detailed, atomistic view of solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.
For a polar molecule like this compound, solvent effects are particularly important. The use of solvation models in reaction mechanism studies can show how the polarity of the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the energy barriers and potentially changing the preferred reaction pathway compared to the gas phase. These models are crucial for obtaining a realistic and accurate understanding of chemical reactivity in solution.
Molecular Modeling and Docking Studies
Extensive research of publicly available scientific literature and chemical databases did not yield specific studies on the molecular modeling and docking of this compound. While computational data exists for structurally related isomers and derivatives, detailed investigations into the ligand-target interactions, conformational analysis, and stereochemical impact for this particular compound are not presently available in the reviewed sources. General principles of molecular modeling suggest that the functional groups of this compound, such as the amino, nitro, and hydroxyl groups, would be key determinants in its potential interactions with biological targets. However, without specific studies, any detailed discussion would be speculative.
Ligand-Target Interaction Prediction
There is no specific information available in the searched scientific literature regarding ligand-target interaction predictions for this compound. In general, predicting the interaction of a small molecule like this with a biological target, such as a protein or enzyme, involves computational methods like molecular docking. These methods simulate the binding of the ligand to a target's active site, predicting the preferred orientation and binding affinity. The interactions are typically governed by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. For this compound, the amino and hydroxyl groups could act as hydrogen bond donors and acceptors, while the nitro group and the aromatic ring could participate in electrostatic and π-stacking interactions, respectively. Without published docking studies, potential biological targets and the specific nature of these interactions remain undetermined.
Applications in Advanced Chemical and Biological Research
Role as a Synthetic Building Block for Biologically Active Compound Research
The 4-amino-3-nitrophenyl scaffold is a recurring motif in the design of molecules intended for biological applications. The presence of both an electron-donating amino group and an electron-withdrawing nitro group, along with the versatile ethanol (B145695) side chain, allows for a wide array of chemical modifications to explore structure-activity relationships.
Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in modern cancer therapy. The structural framework of 2-(4-Amino-3-nitrophenyl)ethanol is relevant to the synthesis of kinase inhibitors. The aminonitrophenyl moiety can serve as a crucial part of a larger heterocyclic system that binds to the ATP-binding site of kinases.
For instance, research into novel kinase inhibitors has utilized precursors like 4-amino-3-nitrophenol (B127093) to create macrocyclic compounds targeting Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a kinase implicated in certain cancers. acs.org In one study, a macrocyclic inhibitor, L7, demonstrated a potent half-maximal inhibitory concentration (IC₅₀) of 23.8 nM against the clinically significant PDGFRα D842V mutation. acs.org Similarly, the 4-amino-3-nitrophenyl scaffold is integral to the design of inhibitors for other kinases, such as those in the VEGFR family. Quinoxaline (B1680401) derivatives, which are bioisosteres of scaffolds found in approved kinase inhibitors, have been synthesized and shown to inhibit VEGFR-2. nih.gov The substitution pattern on the phenyl ring is critical; for example, in a series of 3-methylquinoxaline derivatives, a 4-nitrophenyl group was found to be more advantageous for activity than an unsubstituted phenyl ring. nih.gov Furthermore, imidazole-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have been improved by incorporating a 4-(4-methylpiperazinyl)-3-nitrophenyl group, leading to a compound with an IC₅₀ of 236.38 nM, comparable to the approved drug erlotinib. nih.gov
Table 1: Examples of Kinase Inhibitors Developed from Related Scaffolds
| Compound/Scaffold | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Macrocyclic Inhibitor (L7) | PDGFRα D842V | 23.8 nM | acs.org |
| Imidazole Derivative (3c) | EGFR | 236.38 nM | nih.gov |
| 4-Aryl-4H-naphthopyran (4a) | Src kinase | 28.1 µM | nih.gov |
| 4-Aminoquinazoline deriv. (3) | (Antiproliferative) | 22.75 µmol L⁻¹ | scispace.com |
The search for new antimicrobial agents is a global health priority. The nitrophenyl and ethanolamine (B43304) moieties are common features in compounds investigated for antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive intermediates that are toxic to the organism.
Derivatives containing the ethanolamine scaffold have been synthesized and tested against various bacterial strains. nih.govacs.org In one study, ethanolamine derivatives showed promising activity with a minimum inhibitory concentration (MIC) as low as 6.3 μM against Gram-positive bacteria like Staphylococcus aureus. nih.govacs.orgresearchgate.net The design of these agents often includes a nitrophenyl group to facilitate photodegradation, a strategy aimed at reducing environmental persistence after use. nih.govacs.org Research on related nitroaniline derivatives, such as 2-[(4-Nitrophenyl)amino]ethanol, has demonstrated inhibitory effects against both Escherichia coli and Staphylococcus aureus at concentrations of 50 µg/mL.
Table 2: Antimicrobial Activity of Related Ethanolamine Derivatives
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Ethanolamine deriv. (14a) | Gram-positive bacteria | 6.3 µM | nih.govacs.org |
| Ethanolamine deriv. (14d) | Gram-positive bacteria | 6.3 µM | nih.govacs.org |
| 2-[(4-Nitrophenyl)amino]ethanol | E. coli, S. aureus | 50 µg/mL |
Beyond kinase inhibition, the 4-amino-3-nitrophenyl structure is a versatile intermediate for a broader range of potential anticancer agents. The functional groups allow for its incorporation into various molecular scaffolds designed to interfere with cancer cell proliferation through different mechanisms.
For example, 4-aminoquinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer (MCF-7) cells. scispace.com One derivative incorporating a 2-methyl-6-nitrophenyl moiety showed potent activity, while another with a 3,4-dimethoxyphenyl group was the most active in the series with an IC₅₀ of 22.75 µmol L⁻¹. scispace.com Similarly, the nitrophenyl group is a feature in some 1,2,4-triazole (B32235) derivatives that have been investigated for their anti-tumor properties. pensoft.net The unique electronic properties of the nitrophenyl group often contribute to the molecule's ability to interact with biological targets.
The targeted modulation of enzyme activity is a cornerstone of drug discovery. The nitrophenyl scaffold, a key component of this compound, is frequently used in the design of enzyme modulators. The substrate p-nitrophenyl acetate (B1210297), for example, is widely used in assays to measure the activity of esterases, enzymes that are themselves targets for drug development. researchgate.netnih.gov
More directly, the nitrophenyl moiety has been incorporated into selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. A series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives were found to be potent and selective nanomolar inhibitors of MAO-B. acs.org This highlights the utility of the nitrophenyl group as a pharmacophoric feature for achieving specific enzyme inhibition. The pyrazolin-5-one scaffold, known for its anti-inflammatory effects through cyclooxygenase inhibition, has also been chemically modulated with various functional groups to enhance its biological activity. mdpi.com
Utility in Specialty Chemical and Material Science Research
The reactivity of the amino and nitro groups, combined with the ethanol side chain, makes this compound a useful precursor in material science, particularly for the synthesis of dyes.
Azo dyes, which contain the characteristic -N=N- bond, represent the largest class of synthetic dyes. nih.gov Their synthesis classically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich component. nih.govrsc.orgjocpr.com The primary amino group on this compound makes it an ideal starting material for this diazotization reaction.
The resulting diazonium salt can be coupled with various aromatic compounds like phenols or amines to produce a wide range of azo dyes. rsc.orgjocpr.com The nitro group and other substituents on the phenyl ring act as auxochromes, modifying the color and properties (like lightfastness) of the final dye. For example, 2-Amino-4(4′-nitro phenyl)thiazole has been used as a precursor to create mono and bis-azo disperse dyes for polyester (B1180765) fibers. researchgate.net Compounds like 2-((4-Amino-2-nitrophenyl)amino)ethanol (also known as HC Red No. 3) and 2-(4-amino-3-nitroanilino)ethanol (B1232755) (HC Red No. 7) are used directly as semi-permanent hair dyes. cymitquimica.com
Precursor for Polymer Modifiers and Additives Research
The chemical architecture of this compound, featuring a primary alcohol, an aromatic amine, and a nitro group, makes it a candidate for investigation as a precursor in the synthesis of polymer modifiers and additives. The reactive hydroxyl and amino groups offer potential sites for incorporation into polymer backbones or for grafting onto existing polymers, thereby modifying their properties. The nitro group can also be chemically transformed to introduce other functionalities.
Research into related nitrophenyl compounds provides a basis for understanding the potential of this compound in polymer science. For instance, derivatives of nitrophenyl ethanols are utilized in creating more complex molecules for various applications. While direct studies on the use of this compound as a polymer modifier are not extensively documented, its structural motifs are found in compounds used in materials science. For example, the related compound 2-((4-Amino-2-nitrophenyl)amino)ethanol is used as an intermediate in the synthesis of dyes and pigments. This suggests a potential application for this compound in the development of colored polymers or as an additive to impart specific chromophoric properties.
The general synthetic utility of aminonitrophenyl derivatives in creating new materials is an active area of research. These compounds can serve as building blocks for polymers with tailored thermal, mechanical, or optical properties. The presence of the nitro group, in particular, can be leveraged for further chemical modifications, such as reduction to an amino group, which can then participate in polymerization reactions or other chemical transformations.
Emerging Research Applications in Agrochemistry and Biochemical Probes
The exploration of this compound and its derivatives in agrochemistry and as biochemical probes is an emerging area of research, largely inferred from studies on analogous compounds due to a lack of direct extensive research on this specific molecule.
In the field of agrochemicals, related nitrophenyl ethanol derivatives are recognized as key intermediates in the synthesis of more complex molecules with potential biological activity. chemimpex.com For instance, certain nitroaniline derivatives have been investigated for their fungicidal properties against phytopathogenic fungi. The structural features of this compound, combining an aniline (B41778) and an ethanol moiety, are common in molecules designed for biological applications. The nitro group can also be a crucial pharmacophore in some biologically active compounds.
As a biochemical probe, the utility of this compound would stem from its reactive functional groups. The amino and hydroxyl groups can be used to attach the molecule to biomolecules of interest, while the nitrophenyl group can serve as a reporter element. For example, some nitrophenyl compounds are used in the development of probes for studying enzyme interactions and metabolic pathways. chemimpex.com The related compound, 2-((4-Amino-2-nitrophenyl)amino)ethanol, has been specifically investigated for its potential as a biochemical probe due to its reactive functional groups. This suggests that this compound could be similarly functionalized to create probes for various biological assays.
The table below summarizes the potential research applications based on the functional groups present in this compound and research on related compounds.
| Functional Group | Potential Application Area | Rationale |
| Aromatic Amine (-NH2) | Polymer Synthesis, Biochemical Probe Conjugation | Reactive site for polymerization and covalent attachment to biomolecules. |
| Nitro Group (-NO2) | Agrochemicals, Biochemical Probes | Can act as a pharmacophore; can be reduced to introduce new functionalities or serve as a reporter group. |
| Ethanol (-CH2CH2OH) | Polymer Synthesis, Solubilizing Group | Can be esterified or etherified to incorporate into polymer chains; enhances solubility in polar solvents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
